molecular formula C20H20N2O3 B244005 N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

カタログ番号 B244005
分子量: 336.4 g/mol
InChIキー: DPZCVLIGOATDSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.

作用機序

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, such as pain, inflammation, and appetite regulation. By inhibiting FAAH, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide increases the levels of endocannabinoids, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide are mediated through the modulation of endocannabinoid signaling. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation, pain, and anxiety in animal models, which may be due to the increased levels of endocannabinoids. N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce cell death, which may be due to the modulation of endocannabinoid signaling pathways.

実験室実験の利点と制限

One of the advantages of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its specificity for FAAH, which allows for the selective modulation of endocannabinoid signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective FAAH inhibitors that have improved pharmacokinetic properties. Additionally, the development of novel delivery systems may improve the solubility and bioavailability of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in vivo.

合成法

The synthesis of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 4-aminophenylacetic acid with pentanoyl chloride to form the pentanoylamino derivative. This intermediate is then coupled with 2-amino-3-bromobenzofuran to yield the final product. The purity and yield of N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.

科学的研究の応用

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In inflammation research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In neurological disorder research, N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

特性

分子式

C20H20N2O3

分子量

336.4 g/mol

IUPAC名

N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-2-3-8-19(23)21-15-9-11-16(12-10-15)22-20(24)18-13-14-6-4-5-7-17(14)25-18/h4-7,9-13H,2-3,8H2,1H3,(H,21,23)(H,22,24)

InChIキー

DPZCVLIGOATDSK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

正規SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。